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molecular formula C11H13NO3 B3035044 1-(Cyclopentyloxy)-2-nitrobenzene CAS No. 29026-77-5

1-(Cyclopentyloxy)-2-nitrobenzene

Cat. No. B3035044
M. Wt: 207.23 g/mol
InChI Key: ZFXCQLIFNOHBFI-UHFFFAOYSA-N
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Patent
US04153446

Procedure details

In a similar manner as in Example 1, bromocyclopentane was reacted with o-nitrophenol to yield 2-cyclopentoxynitrobenzene; which was reduced to the corresponding aniline; then reacted with N-methylol-5-methylpyrrolidone to form the corresponding N-5-methyl-N-methylenepyrrolidonyl derivative; which was acylated with chloroacetyl chloride to form the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16])([O-:9])=[O:8]>>[CH:2]1([O:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N+:7]([O-:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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